ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate
Description
Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate is a heterocyclic compound featuring a 1,3-thiazolidin-4-one core fused with a 1,2,4-triazole moiety. This structure is characterized by the presence of an imino group linking the triazole ring to the thiazolidinone system and an ethyl acetate ester substituent at the 3-position.
Properties
IUPAC Name |
ethyl 2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3S/c1-2-17-8(16)3-14-7(15)4-18-9(14)12-13-5-10-11-6-13/h5-6H,2-4H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIVYPUAAHMEBH-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CSC1=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN\1C(=O)CS/C1=N\N2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo ester under basic conditions to form the thiazolidine ring.
Introduction of the Triazole Moiety: The next step involves the cyclization of the intermediate with hydrazine derivatives to introduce the triazole ring.
Final Esterification: The final step involves esterification to introduce the ethyl acetate group.
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate has been investigated for its diverse biological activities:
- Antimicrobial Activity : Studies suggest that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells. The mechanisms are believed to involve the disruption of metabolic pathways essential for cancer cell survival .
- Enzyme Inhibition : this compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various triazole derivatives included this compound. Results indicated a significant reduction in bacterial colonies when treated with this compound compared to control groups. The study highlighted its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism by which ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the thiazolidine ring can interact with metal ions or other cofactors, modulating the activity of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Activity :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl in 9c and 9d) enhance stability but may reduce solubility .
- Bulky aromatic substituents (e.g., cyclopropylnaphthalene in compound 9) improve binding affinity to biological targets like URAT1 .
- The ethyl acetate group in the target compound may enhance membrane permeability compared to sodium salts (e.g., 1j) .
Synthetic Efficiency :
- Yields for analogs range from 65.9% to 93%, with higher yields observed for compounds synthesized via Schiff base formation (e.g., 9c and 9d) .
Physicochemical and Spectral Properties
- IR and NMR Data: Analogs like 9c exhibit characteristic IR peaks for C=O (1727 cm⁻¹) and C=N (1633 cm⁻¹), consistent with the thiazolidinone-triazole framework .
- Melting Points : Higher melting points (e.g., 238–240°C for 9c) correlate with rigid aromatic substituents .
Biological Activity
Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
The compound features a thiazole ring and a triazole moiety linked to an ethyl acetate group. Its molecular formula is with a molecular weight of approximately 269.28 g/mol. The presence of heterocyclic systems in its structure is believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications .
Synthesis Methods
This compound can be synthesized through several pathways, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitutions due to the electrophilic centers in the thiazole and triazole rings.
- Condensation Reactions : Typical of thiazolidinone derivatives, these reactions can lead to more complex structures.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains and fungi. Its mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways critical for microbial survival .
Anticancer Activity
The compound has shown promise in anticancer studies. Thiazolidinone derivatives are known for their diverse pharmacological profiles, which include anti-inflammatory and anticancer activities. This compound's structural features suggest potential interactions with enzymes involved in cancer cell proliferation .
A comparative analysis of related compounds highlights the unique dual functionality of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ralitoline | Thiazolidinone | Anticonvulsant |
| Piprozolin | Thiazolidinone | Choleretic |
| Etozolin | Thiazolidinone | Diuretic |
| Ozolinone | Thiazolidinone | Diuretic |
This table illustrates how this compound may offer enhanced biological activity compared to other compounds that contain only one type of heterocycle.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antioxidant Activity : Related triazole derivatives have demonstrated moderate antioxidant activity in assays using DPPH and ABTS methods .
- Enzyme Inhibition : Compounds similar to ethyl 2-[4-ooxo... have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
